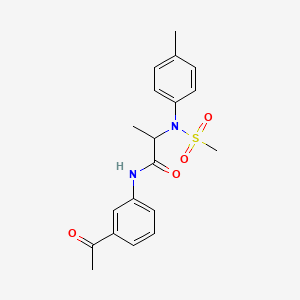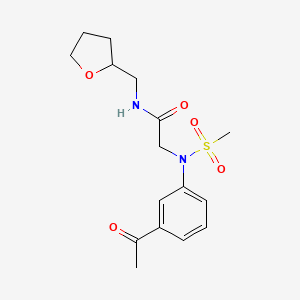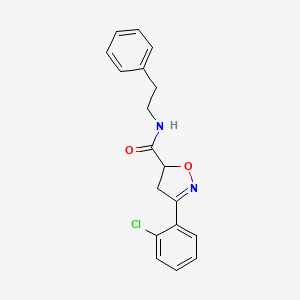![molecular formula C21H28N4S2 B4187284 N',N'''-1,2-propanediylbis[N-(2,6-dimethylphenyl)(thiourea)]](/img/structure/B4187284.png)
N',N'''-1,2-propanediylbis[N-(2,6-dimethylphenyl)(thiourea)]
Descripción general
Descripción
N,N'''-1,2-propanediylbis[N-(2,6-dimethylphenyl)(thiourea)], commonly known as PTU, is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. PTU is a thiourea derivative that has been synthesized by several methods and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of PTU is not fully understood. However, it has been proposed that PTU inhibits the activity of thyroid peroxidase, which is an enzyme involved in the synthesis of thyroid hormones. Moreover, PTU has been found to inhibit angiogenesis, which is the formation of new blood vessels, and has been proposed to be the mechanism behind its anti-cancer activity. Additionally, PTU has been found to inhibit the production of reactive oxygen species, which are involved in oxidative stress-related disorders.
Biochemical and Physiological Effects
PTU has been found to have various biochemical and physiological effects. PTU has been found to decrease the levels of thyroid hormones, which is the basis of its anti-thyroid activity. Moreover, PTU has been found to induce apoptosis, which is programmed cell death, in cancer cells. Additionally, PTU has been found to decrease the levels of inflammatory cytokines and increase the levels of anti-inflammatory cytokines, which is the basis of its anti-inflammatory activity. Furthermore, PTU has been found to decrease the levels of reactive oxygen species and increase the levels of anti-oxidant enzymes, which is the basis of its anti-oxidant activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PTU has several advantages for lab experiments. PTU is readily available and can be synthesized by several methods with high yields. Moreover, PTU is stable and can be stored for long periods without degradation. Additionally, PTU has been extensively studied and its properties and potential applications are well-known. However, PTU also has some limitations for lab experiments. PTU is toxic and should be handled with care. Moreover, PTU has been found to have some non-specific effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of PTU. One direction is to further investigate the mechanism of action of PTU and its potential applications in various fields. Another direction is to develop new derivatives of PTU with improved properties and potential applications. Moreover, PTU can be used as a lead compound for the development of new drugs with similar properties and potential applications. Furthermore, PTU can be used in combination with other drugs to enhance their therapeutic effects.
Aplicaciones Científicas De Investigación
PTU has been extensively used in scientific research due to its potential applications in various fields. PTU has been found to have anti-thyroid activity and has been used in the treatment of hyperthyroidism. PTU has also been found to have anti-cancer activity and has been used in the treatment of various types of cancer. Moreover, PTU has been found to have anti-inflammatory and anti-oxidant activity and has been used in the treatment of various inflammatory and oxidative stress-related disorders.
Propiedades
IUPAC Name |
1-(2,6-dimethylphenyl)-3-[1-[(2,6-dimethylphenyl)carbamothioylamino]propan-2-yl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4S2/c1-13-8-6-9-14(2)18(13)24-20(26)22-12-17(5)23-21(27)25-19-15(3)10-7-11-16(19)4/h6-11,17H,12H2,1-5H3,(H2,22,24,26)(H2,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRNRQVQKWKYFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NCC(C)NC(=S)NC2=C(C=CC=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Propane-1,2-diylbis[3-(2,6-dimethylphenyl)(thiourea)] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 7-methyl-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4187206.png)

![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-phenyl-2-(phenylthio)acetamide](/img/structure/B4187225.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4187233.png)
![N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-3,4-dimethoxy-N-methylbenzenesulfonamide](/img/structure/B4187235.png)
![4-[(4-methyl-1-piperidinyl)sulfonyl]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4187244.png)
![1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-2-phenoxyethanone](/img/structure/B4187256.png)
![3-methyl-7-nitropyrido[1,2-a]benzimidazole](/img/structure/B4187260.png)
![3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4187268.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4187299.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B4187314.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B4187322.png)
